molecular formula C10H10O3 B8802939 2-OXO-3-(O-TOLYL)PROPANOIC ACID

2-OXO-3-(O-TOLYL)PROPANOIC ACID

Cat. No.: B8802939
M. Wt: 178.18 g/mol
InChI Key: LWGUGJAXCRWKAY-UHFFFAOYSA-N
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Description

2-Oxo-3-(o-tolyl)propanoic acid (IUPAC name: 3-(2-methylphenyl)-2-oxopropanoic acid) is a substituted propanoic acid derivative featuring a ketone group at the C2 position and an o-tolyl (2-methylphenyl) substituent at the C3 position. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol. The compound’s structure combines aromatic and aliphatic reactivity, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

LWGUGJAXCRWKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-3-(O-TOLYL)PROPANOIC ACID typically involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with oxalyl chloride, followed by hydrolysis. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

  • Friedel-Crafts Acylation: : [ \text{C6H5CH3} + \text{(COCl)2} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(COCOCl)} \rightarrow \text{C6H4(CH3)(COCOOH)} ]

  • Hydrolysis: : [ \text{C6H4(CH3)(COCOOH)} + \text{H2O} \rightarrow \text{C6H4(CH3)(COCOOH)} + \text{HCl} ]

Industrial Production Methods

Industrial production of 2-OXO-3-(O-TOLYL)PROPANOIC ACID may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-OXO-3-(O-TOLYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of 2-OXO-3-(O-TOLYL)PROPANOIC ACID.

    Reduction: Formation of 3-(2-Methylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-OXO-3-(O-TOLYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-3-(O-TOLYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Benzoxazole Derivatives: Compounds like 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid are critical in drug design due to their heterocyclic frameworks. Benzoxazole rings enhance binding to biological targets (e.g., enzymes, receptors) and improve metabolic stability .

Table 2: Research Findings on Propanoic Acid Derivatives

Study Focus Key Finding Compound Relevance Reference
Fermentation Dynamics Propionic acid production decreases at HRT <12 hours due to microbial stress Analogous to phenylpyruvic acid pathways
Synthetic Applications Benzoxazole-propanoic acid hybrids show enhanced pharmacokinetic properties Structural optimization for drug design
Regulatory Considerations Nitrophenyl derivatives require explosive hazard labeling (e.g., UN 3373) Safety protocols for nitro compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Oxo-3-(o-tolyl)propanoic acid, and how can intermediates be stabilized?

  • Methodological Answer : Synthesis typically involves condensation reactions between o-tolyl precursors and keto-acid derivatives. For example, ethyl 2-oxo-3-(heteroaryl)propanoate analogs (e.g., pyrazinyl derivatives) are synthesized via nucleophilic substitution or esterification . Stabilization of intermediates may require protecting groups, such as fluorenylmethoxycarbonyl (Fmoc), which are compatible with subsequent deprotection under mild acidic conditions .

Q. How can researchers characterize the purity and structural integrity of 2-Oxo-3-(o-tolyl)propanoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity (>99% achievable) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural consistency, particularly for distinguishing the o-tolyl group’s aromatic protons (δ 6.8–7.2 ppm) and the keto-acid’s carbonyl signals (δ 170–175 ppm) .

Q. What thermodynamic properties govern the phase transitions of this compound, and how can they be experimentally determined?

  • Methodological Answer : Differential scanning calorimetry (DSC) measures melting points and enthalpy changes (ΔH). For propanoic acid analogs, the normal melting point is near -21°C, with ΔS positive for melting at -18°C (non-spontaneous process: ΔG > 0) . Computational models like the NRHB equation of state predict dimerization behavior in carboxylic acid systems, critical for solubility studies .

Advanced Research Questions

Q. How can fluorinated derivatives of 2-Oxo-3-(o-tolyl)propanoic acid be designed for enhanced bioactivity, and what analytical methods validate their efficacy?

  • Methodological Answer : Fluorination at the propanoic acid backbone (e.g., replacing hydrogen with fluorine at position 3) improves metabolic stability. Patent data from SciFluor Life Sciences demonstrates fluorinated derivatives targeting enzymes like imidazolidin-1-yl propanoic acid analogs, validated via LC-MS/MS and in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What contradictions exist in reported purity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in purity (e.g., 99.76% via HPLC vs. 98% in supplier catalogs) arise from analytical method sensitivity. Resolution requires orthogonal techniques:

  • GC-MS : Detects volatile impurities.
  • Karl Fischer titration : Quantifies water content.
  • Elemental analysis : Validates empirical formula (e.g., C₁₀H₁₀O₃ for 2-Oxo-3-(o-tolyl)propanoic acid) .

Q. How does the o-tolyl substituent influence the compound’s dimerization behavior in solution, and what computational models predict this?

  • Methodological Answer : The o-tolyl group introduces steric hindrance, reducing dimerization propensity compared to unsubstituted propanoic acids. The NRHB (Non-Random Hydrogen Bonding) model calculates excess enthalpies (e.g., -2.1 kJ/mol for acetic acid-propanoic acid mixtures) and hydrogen-bonding contributions .

Q. What strategies optimize enzymatic assays for evaluating this compound’s role in microbial metabolism or inflammation pathways?

  • Methodological Answer : Use lactate dehydrogenase (LDH) to assess conversion to 3-(o-tolyl)lactic acid, monitoring NADH oxidation at 340 nm . For inflammation studies, gut microbiome models (e.g., murine fecal slurries) quantify short-chain fatty acid (SCFA) production via GC-MS, correlating with intestinal integrity markers (e.g., zonulin) .

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